NNMT Inhibition: 89 nM Ki Differentiates 1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate from Baseline Tetrahydroquinoline Scaffolds
1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate exhibits potent inhibition of human nicotinamide N-methyltransferase (NNMT) with a Ki of 89 nM [1]. This value is substantially lower than the typical IC₅₀ range of ~1 μM reported for unsubstituted quinolinium NNMT inhibitor scaffolds [2], representing an approximately 11-fold improvement in binding affinity. The N-methyl and C4-acetate modifications likely contribute to enhanced occupancy of the NNMT substrate-binding pocket relative to the parent tetrahydroquinoline framework.
| Evidence Dimension | NNMT inhibition (binding affinity) |
|---|---|
| Target Compound Data | Ki = 89 nM |
| Comparator Or Baseline | Unsubstituted quinolinium scaffold (representative NNMT inhibitor class baseline) |
| Quantified Difference | ~11-fold lower Ki (i.e., higher affinity) |
| Conditions | Inhibition of N-terminal His6-tagged wild type human NNMT expressed in Escherichia coli NiCo21(DE3), assessed via reduction in 1-methylquinolinium levels |
Why This Matters
For researchers investigating NNMT as a therapeutic target in metabolic disorders or cancer, this compound provides a validated starting point with sub-100 nM affinity, enabling structure-activity relationship (SAR) exploration with a clear potency benchmark.
- [1] BindingDB. BDBM50247634 (CHEMBL4067973): Ki = 89 nM for human NNMT inhibition. View Source
- [2] Neelakantan H, Wang HY, et al. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. J Med Chem. 2017;60(12):5015-5028. View Source
